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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on HSK0935, a potent

and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The performance of

HSK0935 is compared with other well-established SGLT2 inhibitors: Dapagliflozin,

Canagliflozin, and Empagliflozin. This document summarizes key quantitative data, details

relevant experimental methodologies, and visualizes the underlying biological pathways and

experimental workflows.

Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of HSK0935
in comparison to other leading SGLT2 inhibitors.

Table 1: In Vitro Potency and Selectivity of SGLT2 Inhibitors

Compound hSGLT2 IC50 (nM) hSGLT1 IC50 (nM)
Selectivity
(SGLT1/SGLT2)

HSK0935 1.3 1095.9 843-fold

Dapagliflozin 1.1 - 1.2 1390 - 1400 ~1200-fold[1][2]

Canagliflozin 2.2 - 4.2 663 - 710 ~150 to 413-fold[3][4]

Empagliflozin 3.1 8300 >2500-fold[2][5]
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Table 2: In Vivo Efficacy - Urinary Glucose Excretion (UGE) in Rats

Compound Dose (mg/kg) Species Increase in UGE

HSK0935 1, 3, 10 Sprague-Dawley Rats
Robust urinary

glucose excretion

Dapagliflozin 0.1
Zucker Diabetic Fatty

(ZDF) Rats

Significant increase in

UGE within 6h[1]

Dapagliflozin 1.0 Normal Rats

Significant dose-

dependent

glucosuria[6]

Table 3: Pharmacokinetic Parameters in Rats

Compound
Dose (mg/kg,
oral)

Tmax (h) t1/2 (h)
Bioavailability
(%)

HSK0935 Not Specified Not Specified Not Specified Not Specified

Dapagliflozin 1 ~1.7 ~4.6 ~84%[7]

Dapagliflozin 1 Not Specified 5.02 Not Specified[8]

Note: Detailed pharmacokinetic data for HSK0935 in rats were not publicly available in the

reviewed literature.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SGLT2

inhibitors. While the specific parameters for HSK0935 are from its primary publication, the

general protocols are representative of those used in the field.

In Vitro SGLT2 Inhibition Assay (Cell-Based)
This protocol describes a common method for determining the inhibitory activity of compounds

on SGLT2 expressed in a host cell line.
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Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound

against human SGLT2 (hSGLT2).

Materials:

Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2.

[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog.

Test compounds (e.g., HSK0935, Dapagliflozin) dissolved in DMSO.

Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).

Scintillation fluid and a scintillation counter.

Procedure:

Cell Culture: CHO-hSGLT2 cells are cultured to confluence in 96-well plates.

Compound Preparation: A serial dilution of the test compounds is prepared in the assay

buffer.

Assay Initiation: The cell monolayers are washed with a sodium-free buffer and then

incubated with the assay buffer containing various concentrations of the test compound and

[¹⁴C]AMG for a defined period (e.g., 1-2 hours) at 37°C.[6]

Assay Termination: The uptake of [¹⁴C]AMG is stopped by washing the cells with ice-cold,

sodium-free buffer.

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a

scintillation counter.

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a

four-parameter logistic equation.

In Vivo Urinary Glucose Excretion (UGE) Study in Rats
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This protocol outlines a typical in vivo experiment to assess the pharmacodynamic effect of

SGLT2 inhibitors.

Objective: To determine the effect of a test compound on urinary glucose excretion in a rodent

model.

Materials:

Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats.

Test compound formulated for oral administration.

Metabolic cages for urine collection.

Glucose analyzer.

Procedure:

Acclimatization: Animals are housed in metabolic cages for acclimatization for at least 24

hours before the experiment.

Dosing: A single oral dose of the test compound or vehicle is administered to the rats.

Urine Collection: Urine is collected over a specified period (e.g., 6, 12, or 24 hours) post-

dosing.[1]

Sample Analysis: The volume of urine is measured, and the glucose concentration in the

urine is determined using a glucose analyzer.

Data Analysis: The total amount of glucose excreted in the urine is calculated and compared

between the treated and vehicle control groups.

Visualizations
The following diagrams illustrate the signaling pathway, a typical experimental workflow, and

the logical relationship of the comparative analysis.
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Caption: Mechanism of SGLT2 Inhibition by HSK0935 in the Kidney.
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Caption: Workflow for In Vitro SGLT2 Inhibition Assay.
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Caption: Logical Framework for Comparative Analysis of SGLT2 Inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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